molecular formula C6H15NO B1416201 2-Methyl-4-(methylamino)butan-2-ol CAS No. 866223-53-2

2-Methyl-4-(methylamino)butan-2-ol

Cat. No. B1416201
M. Wt: 117.19 g/mol
InChI Key: ZULPATVQDRLYAC-UHFFFAOYSA-N
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Description

“2-Methyl-4-(methylamino)butan-2-ol” is a chemical compound with the empirical formula C6H15NO . It has a molecular weight of 117.19 . The IUPAC name for this compound is 2-methyl-4-(methylamino)-2-butanol . The compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for “2-Methyl-4-(methylamino)butan-2-ol” is 1S/C6H15NO/c1-6(2,8)4-5-7-3/h7-8H,4-5H2,1-3H3 . This indicates that the compound has a carbon backbone with a methylamino group and a hydroxyl group attached.


Physical And Chemical Properties Analysis

The compound is a solid . It has a SMILES string representation of OC©©CCNC . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Anti-inflammatory Compounds

A study conducted by Goudie et al. (1978) explored a series of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, which showed significant anti-inflammatory activity. This research highlighted the importance of structural components in determining the efficacy of these compounds, noting that the introduction of a methyl group along the side chain was generally detrimental to their activity (Goudie et al., 1978).

Solvent Mixtures and Solvation Properties

Research on solvent mixtures involving butan-2-ol derivatives like 2-methylpropan-2-ol has been significant. Bevilaqua et al. (2004) investigated the solvation properties of Brooker's merocyanine in binary solvent mixtures. This study provides insights into how solute-solvent and solvent-solvent interactions influence the solvation shell of dyes in various solvent systems (Bevilaqua et al., 2004).

Catalysis and Chemical Reactions

Research by Arsalane et al. (1996) on the catalytic decomposition of butan-2-ol using AgZr2(PO4)3 demonstrated how this compound can be used in chemical processes. They observed that the catalytic activity depended on the reducibility of Ag+ ions and the oxygen concentration, leading to the production of methyl ethyl ketone and butenes (Arsalane et al., 1996).

Enzyme Activity and Substrate Specificity

Dickinson and Dalziel (1967) investigated the substrate specificities of liver and yeast alcohol dehydrogenases with various alcohols, including butan-2-ol. Their findings contribute to understanding how different enzymes interact with substrates, including 2-methyl-4-(methylamino)butan-2-ol derivatives (Dickinson & Dalziel, 1967).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements associated with it are H302 - H318 . This means it is harmful if swallowed and causes serious eye damage. The precautionary statements are P280 - P305 + P351 + P338 , indicating that protective gloves/eye protection should be worn, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-methyl-4-(methylamino)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,8)4-5-7-3/h7-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULPATVQDRLYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650923
Record name 2-Methyl-4-(methylamino)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(methylamino)butan-2-ol

CAS RN

866223-53-2
Record name 2-Methyl-4-(methylamino)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 866223-53-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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